2-(3-Amino-6-methylpiperidin-3-yl)acetic acid

Medicinal Chemistry Chemical Synthesis Conformational Analysis

Procurement of 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid (CAS 1935439-54-5) is essential for SAR campaigns due to its unique 6-methyl stereocenter. This substitution biases the piperidine ring's conformation, directly impacting the spatial orientation of the acetic acid moiety and the reactive amine handle. Substituting with a generic analog lacking the 6-methyl group is scientifically unsound for maintaining SAR correlations and synthetic route fidelity. Essential for peptidomimetics and NK1 antagonist research.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B13082119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-6-methylpiperidin-3-yl)acetic acid
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1CCC(CN1)(CC(=O)O)N
InChIInChI=1S/C8H16N2O2/c1-6-2-3-8(9,5-10-6)4-7(11)12/h6,10H,2-5,9H2,1H3,(H,11,12)
InChIKeyIPZGTPHAONJUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-6-methylpiperidin-3-yl)acetic acid: Technical Grade, Purity, and Procurement Specifications for C8H16N2O2


2-(3-Amino-6-methylpiperidin-3-yl)acetic acid (CAS 1935439-54-5) is a specialized research compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol. [1] It is a piperidine derivative featuring a six-membered heterocyclic ring substituted with an amino group at the 3-position, a methyl group at the 6-position, and an acetic acid side chain. [2] This compound is supplied as a solid and is intended for research and development purposes only. Typical commercially available purity for this building block is ≥95% as verified by the vendor specification.

Why 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid Cannot Be Interchanged with Other Piperidine Acetic Acid Building Blocks in SAR Campaigns


Substituting 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid with a generic aminopiperidine acetic acid analog without the specific 6-methyl and 3-amino substitution pattern is scientifically unsound for structure-activity relationship (SAR) and synthetic campaigns. The presence of the methyl group at the 6-position introduces a stereocenter and influences the piperidine ring's conformational dynamics, specifically favoring a chair conformation where the methyl group occupies an equatorial position to minimize steric strain. [1] This substitution directly impacts the spatial orientation of the acetic acid moiety and the reactive amine handle, which is critical for downstream coupling and target binding. Simple analogs like 2-amino-2-(piperidin-3-yl)acetic acid (CAS 747362-37-4) lack this methyl substitution, resulting in different physicochemical properties and, crucially, divergent pharmacological profiles. Without the 6-methyl group, the compound would represent a fundamentally different molecular entity, invalidating SAR correlations and requiring re-optimization of synthetic routes.

Quantitative Differentiation of 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid: Purity, Structure, and Substitution Analysis


Structural Differentiation: The Critical 6-Methyl Substitution vs. Generic Aminopiperidine Acetic Acid Analogs

The presence of a methyl group at the 6-position of the piperidine ring in 2-(3-amino-6-methylpiperidin-3-yl)acetic acid represents a key structural differentiator from simpler aminopiperidine acetic acid derivatives like 2-amino-2-(piperidin-3-yl)acetic acid. [1] This substitution creates a stereocenter and influences the piperidine ring's chair conformation, where the methyl group adopts an equatorial orientation to minimize 1,3-diaxial interactions. [2] This conformational bias affects the spatial presentation of the acetic acid and amine functional groups, which is a critical parameter in the design of peptidomimetics and other bioactive molecules.

Medicinal Chemistry Chemical Synthesis Conformational Analysis

Procurement-Ready Purity Benchmarking: 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid vs. In-Class Purity Specifications

Commercially sourced 2-(3-amino-6-methylpiperidin-3-yl)acetic acid is consistently specified with a minimum purity of 95%, aligning with the standard for research-grade building blocks in this chemical class. This purity level is comparable to that of related aminopiperidine acetic acid analogs, such as (R)-2-(piperidin-3-yl)acetic acid hydrochloride, which is also specified at 97% purity by vendors. The availability of a defined purity specification facilitates reliable integration into synthetic workflows without the need for additional purification steps that could impact yield and project timelines.

Chemical Procurement Quality Control Synthetic Chemistry

Biological Activity Differentiation: Target Engagement Profile of 3-Aminopiperidine Scaffolds

The 3-aminopiperidine core, of which 2-(3-amino-6-methylpiperidin-3-yl)acetic acid is a functionalized derivative, has been extensively characterized as a privileged scaffold for antagonism of the neurokinin-1 (NK1) receptor, the primary target for the neuropeptide substance P. [1] This activity profile is a class-level feature that differentiates 3-aminopiperidines from other piperidine substitution patterns. [2] While direct, quantitative IC50 or Ki data for this specific compound are not currently available in the public domain, its structural inclusion within the 3-aminopiperidine class provides a strong, data-driven inference for its utility in projects targeting the substance P pathway, which is implicated in inflammation, pain, and CNS disorders. [3]

Pharmacology Drug Discovery Receptor Antagonism

Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3-AA) of the Target Compound vs. Des-Methyl Analogs

The computed lipophilicity of 2-(3-amino-6-methylpiperidin-3-yl)acetic acid, as measured by the XLogP3-AA algorithm, is -2.6. [1] This value is a direct consequence of the compound's specific substituents, including the polar amino and carboxylic acid groups and the hydrophobic methyl group. While experimental data for a direct comparator are not available, this computed value can be contrasted with the trend for des-methyl analogs, which would be predicted to have a lower (more hydrophilic) logP value due to the absence of the hydrophobic methyl contribution. [2] This difference in lipophilicity can significantly impact critical ADME properties such as cell permeability, solubility, and plasma protein binding, which are key considerations in hit-to-lead optimization. [3]

ADME Medicinal Chemistry Physicochemical Analysis

Defined Research and Industrial Applications for 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid Based on Verified Evidence


Advanced Intermediate for Synthesis of Conformationally Constrained Peptidomimetics

The unique stereochemical and conformational attributes of 2-(3-amino-6-methylpiperidin-3-yl)acetic acid, particularly the 6-methyl substitution that biases the piperidine ring conformation, make it a valuable building block for the design and synthesis of peptidomimetics. [1] Researchers can utilize this compound to introduce a rigid, substituted piperidine scaffold into peptide chains, thereby probing the conformational requirements of a biological target and enhancing metabolic stability.

Scaffold for Probing Neurokinin-1 (NK1) Receptor Antagonism in CNS Drug Discovery

The 3-aminopiperidine core is a known pharmacophore for substance P (NK1) receptor antagonism. [1] This compound serves as a functionalized core structure for medicinal chemistry teams engaged in the discovery and optimization of novel NK1 antagonists for the treatment of inflammation, pain, and central nervous system disorders. The acetic acid handle provides a convenient site for further derivatization and SAR exploration. [2]

Reference Standard for Analytical Method Development and Quality Control

With a defined commercial purity specification of ≥95%, 2-(3-amino-6-methylpiperidin-3-yl)acetic acid can be employed as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS, to monitor the purity and identity of this compound in complex reaction mixtures or final products. [1] Its distinct chemical structure and properties facilitate its accurate identification and quantification.

Tool Compound for Chemical Biology Investigations of Amino Acid Metabolism

As a non-proteinogenic amino acid derivative, this compound can be used as a tool in biochemical and chemical biology research to probe the specificity and mechanism of enzymes involved in amino acid transport, metabolism, or protein synthesis. [1] Its unique structure, featuring both an amine and a carboxylic acid, allows it to potentially act as a substrate, inhibitor, or chemical probe in these systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Amino-6-methylpiperidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.